1,5-di-tert-butyl-2-methoxy-3-nitrobenzene
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Overview
Description
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is a chemical compound with significant importance in various fields of research and industry. . This compound is known for its stability and unique properties, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be synthesized by the nitration of 2,4-di-tert-butylphenol with nitric acid in the presence of sulfuric acid. The resulting intermediate, 2,4-di-tert-butyl-1,3-dinitrobenzene, is then reduced to this compound using a reducing agent such as zinc or iron.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group and methoxy group influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or iron in the presence of hydrochloric acid are commonly used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of nitro derivatives and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Used as a UV-absorbing additive in lubricating oils, plastics, and coatings to enhance their stability and lifespan.
Mechanism of Action
The mechanism of action of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene involves its interaction with molecular targets and pathways in various applications. In UV-absorbing applications, the compound absorbs UV radiation and dissipates the energy as heat, preventing degradation of the material. In biological systems, the nitro group and methoxy group can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-tert-Butyl-3,5-dimethylbenzene: Lacks the nitro and methoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of tert-butyl, methoxy, and nitro groups, which confer specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
99758-42-6 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1,5-ditert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9H,1-7H3 |
InChI Key |
UHAHWRKGUIZWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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